molecular formula C19H22ClN3O2 B2463192 2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705074-97-0

2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2463192
CAS No.: 1705074-97-0
M. Wt: 359.85
InChI Key: DKUSRQGQYLUTHP-UHFFFAOYSA-N
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Description

The compound 2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone features a 2-chlorophenyl-substituted ethanone moiety linked to a piperidine ring, which is further functionalized with a 3-cyclopropyl-1,2,4-oxadiazole group. This structure combines a hydrophobic 2-chlorophenyl group (enhancing membrane permeability) with a rigid oxadiazole heterocycle (improving metabolic stability) .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-16-6-2-1-5-15(16)11-18(24)23-9-3-4-13(12-23)10-17-21-19(22-25-17)14-7-8-14/h1-2,5-6,13-14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUSRQGQYLUTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, with the molecular formula C18H20ClN3O2 and a molecular weight of 345.83 g/mol, is a significant research compound noted for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by data from various studies.

Chemical Structure

The compound features a piperidine moiety linked to a 1,2,4-oxadiazole ring and a chlorophenyl group. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Potential : Inhibitory effects on cancer cell proliferation.
  • Enzyme Inhibition : Significant activity against enzymes such as acetylcholinesterase and urease.

Antimicrobial Activity

A study highlighted the antibacterial properties of oxadiazole derivatives. The synthesized compounds showed moderate to strong activity against bacteria like Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects on other strains. The most active compounds had IC50 values indicating effective inhibition of bacterial growth .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Anticancer Activity

The 1,3,4-oxadiazole scaffold has been recognized for its anticancer properties. In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer progression .

Enzyme Inhibition

The compound has demonstrated notable activity as an enzyme inhibitor. In particular:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown strong AChE inhibitory activity, which is relevant for treating conditions like Alzheimer's disease.
  • Urease Inhibition : The oxadiazole derivatives were also effective in inhibiting urease, an enzyme linked to the pathogenesis of certain bacterial infections .

Case Studies

  • Antibacterial Screening : A series of piperidine derivatives were tested for antibacterial activity against several pathogens. The results indicated that compounds containing the oxadiazole moiety exhibited superior activity compared to their counterparts without this functional group .
  • Molecular Docking Studies : Research involving molecular docking has elucidated the binding interactions between these compounds and target proteins, providing insights into their mechanism of action against cancer cells .

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The following table highlights critical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-Chlorophenyl, 3-cyclopropyl-1,2,4-oxadiazole C₆H₅Cl linked to C₂₀H₂₂N₃O₂ (estimated) ~375.87 Balanced lipophilicity and metabolic stability due to cyclopropyl
(2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone () Methanone core (direct piperidine-ketone bond) C₂₀H₂₁ClN₃O₂ 376.86 Shorter chain may reduce steric flexibility, affecting binding
1-[4-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethanone () 4-Fluorophenyl, 3-methylphenyl C₂₃H₂₄FN₃O₂ 393.45 Fluorine enhances polarity; methylphenyl increases hydrophobicity
2-(Cyclopentylsulfanyl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one () Cyclopentylsulfanyl C₁₈H₂₇N₃O₂S 349.49 Sulfur improves solubility but may alter metabolic pathways
2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone () 1,3,4-Oxadiazole, sulfonyl, chlorothiophene C₁₃H₁₄ClN₃O₄S₂ 396.81 Sulfonyl group increases acidity; thiophene adds π-π stacking potential

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves iterative adjustments to reaction conditions (e.g., solvent choice, temperature, catalyst) and purification techniques. For structurally similar oxadiazole-containing compounds, microwave-assisted synthesis and column chromatography with gradient elution have enhanced purity (>95%) . Multi-step protocols may require intermediate characterization (e.g., NMR, LC-MS) to confirm structural integrity at each stage .

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction resolves stereochemistry and confirms substituent positions, as demonstrated for analogous piperidine-oxadiazole derivatives .
  • High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) validate molecular weight and connectivity, particularly for cyclopropane and oxadiazole moieties .

How can structure-activity relationship (SAR) studies guide modifications to enhance target binding affinity?

Methodological Answer:

  • Systematic substitution : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on binding. FLAP inhibitors with IC50 <10 nM were achieved via such substitutions .
  • Functional group isosterism : Replace the oxadiazole ring with thiadiazole or triazole to evaluate electronic effects on potency .

What methodologies resolve contradictions between in vitro binding assays and in vivo efficacy data?

Methodological Answer:

  • Species-specific metabolic profiling : Compare human vs. murine liver microsome stability to identify interspecies differences in clearance rates .
  • Ex vivo whole-blood assays : Measure LTB4 inhibition in human blood to correlate in vitro IC50 with in vivo dose-response, as done for BI 665915 .

Which computational approaches predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) models interactions with FLAP’s hydrophobic binding pocket, prioritizing residues like Leu53 and Val101 for mutagenesis validation .
  • Molecular dynamics simulations (GROMACS) assess binding stability under physiological conditions over 100-ns trajectories .

What in vitro assays are suitable for initial pharmacological profiling?

Methodological Answer:

  • FLAP binding assays : Use radiolabeled inhibitors (e.g., [³H]-BI 665915) to measure competitive displacement .
  • LTB4 inhibition in human whole blood : Quantify IC50 via ELISA, ensuring hematocrit-adjusted incubation times (4–24 hours) .

How can researchers design experiments to assess metabolic stability and cytochrome P450 interactions?

Methodological Answer:

  • Microsomal stability assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • CYP3A4 inhibition screening : Use fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) to calculate IC50 and predict drug-drug interaction risks .

What steps validate the purity and identity of this compound during synthesis?

Methodological Answer:

  • HPLC-PDA : Achieve baseline separation using C18 columns (ACN/water gradient) to detect impurities <0.1% .
  • Elemental analysis : Verify C, H, N composition within ±0.4% deviation from theoretical values .

What strategies compare the pharmacodynamic profiles of this compound with structural analogs?

Methodological Answer:

  • Pharmacophore alignment (MOE software) : Overlay key functional groups (e.g., oxadiazole, chlorophenyl) to identify conserved interaction patterns .
  • Dose-response curves in murine inflammation models : Compare ED50 values for LTB4 suppression across analogs .

How do environmental factors influence the stability of this compound in long-term storage?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, monitoring degradation products via LC-MS .
  • Lipophilicity assessment (logP) : Use shake-flask methods to predict environmental partitioning and persistence .

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